

Application Notes and Protocols for YM-900 in Neuronal Cell Lines

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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505

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Introduction

YM-900, also known as YM-90K, is a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors by the neurotransmitter glutamate can lead to excessive calcium influx, resulting in a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. By blocking AMPA receptors, YM-900 can mitigate the detrimental effects of glutamate-induced excitotoxicity, offering a promising avenue for neuroprotection.

These application notes provide detailed protocols for utilizing YM-900 in neuronal cell lines to investigate its neuroprotective effects against glutamate-induced excitotoxicity. The protocols cover cell culture, induction of excitotoxicity, and various assays to quantify cell viability, apoptosis, and intracellular calcium levels.

Data Presentation

The following table summarizes quantitative data for a compound structurally related to YM-900, which can be used as a starting point for optimizing experimental conditions for YM-900. It

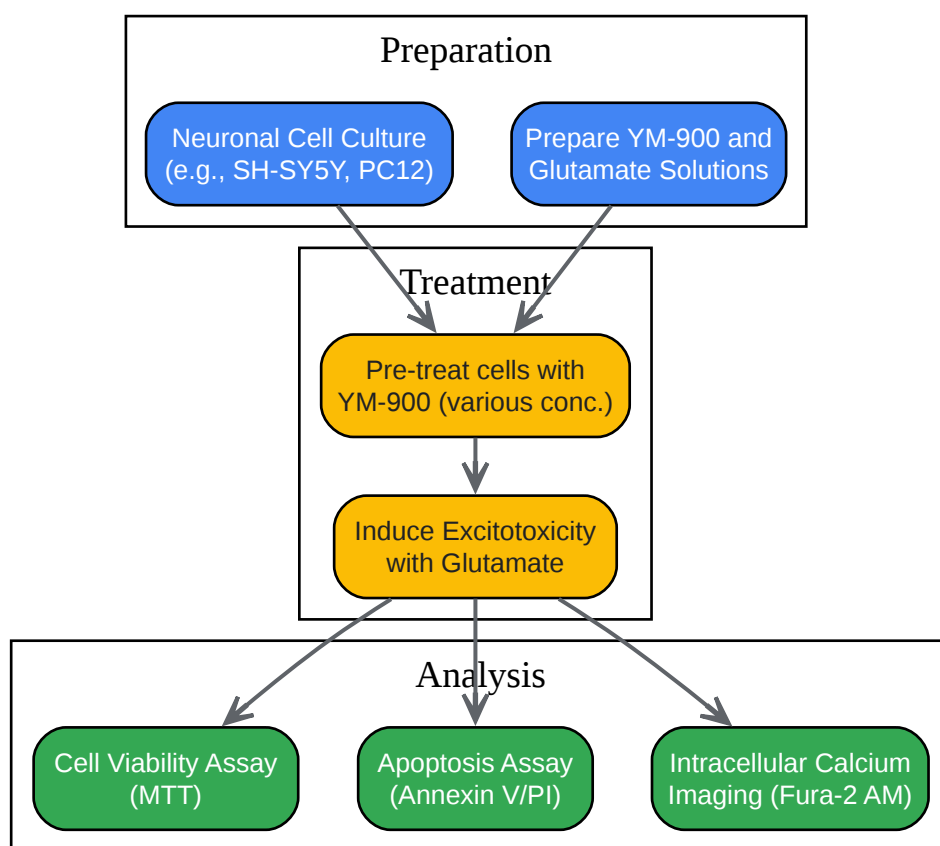
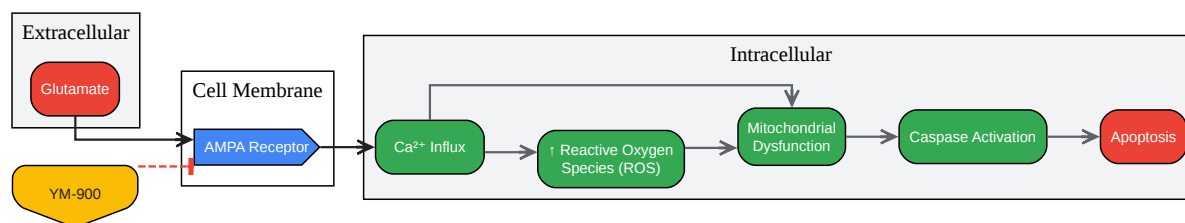
is crucial to perform dose-response experiments to determine the optimal concentration of YM-900 for your specific neuronal cell line and experimental setup.

Parameter	Value	Cell Line/Model	Remarks	Reference
Neuroprotective Concentration of a related AMPA antagonist (YM872)	10 μ M	Cortical Cultures	Significantly increased cell viability after exposure to 400 μ M AMPA.	[4]
Glutamate Concentration for Inducing Excitotoxicity	20-80 mM	SH-SY5Y Cells	Induced a progressive decline in cell viability.	[5]
Glutamate Concentration for Inducing Excitotoxicity	32 μ M	SH-SY5Y Cells	Reduced neurite outgrowth by 50%.	[6]
6-Hydroxydopamine (6-OHDA) IC50	150 μ M	PC12 Cells	Concentration that inhibits 50% of cell viability.	[7]

Signaling Pathways and Experimental Workflow

AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the signaling cascade initiated by glutamate binding to AMPA receptors, leading to excitotoxicity, and the point of intervention for YM-900.



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